SNS-032

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CDK Inhibitor

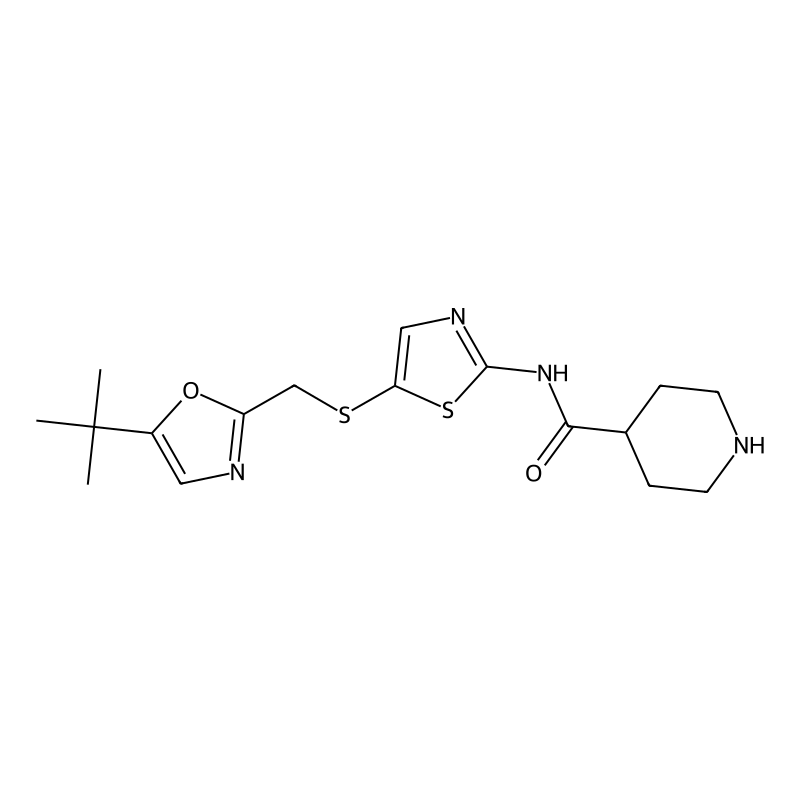

N-(5-(((5-(1,1-Dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide, also known as SNS-032 or BMS 387032, is a small molecule classified as a cyclin-dependent kinase (CDK) inhibitor []. CDKs are a family of enzymes that play a critical role in regulating the cell cycle by controlling the phosphorylation of specific proteins []. This phosphorylation process is essential for orderly cell division.

Mechanism of Action

SNS-032 acts by binding to the ATP-binding pocket of CDKs, particularly CDK2, CDK7, and CDK9 []. This binding prevents ATP from binding to the enzyme, thereby inhibiting its activity and halting cell cycle progression []. By targeting specific CDKs, SNS-032 has the potential to selectively kill cancer cells that rely on uncontrolled cell division for growth and survival.

SNS-032, also known by its former designation BMS-387032, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9. It is classified as a small molecule and has been investigated primarily for its therapeutic potential in treating various cancers, including chronic lymphocytic leukemia and multiple myeloma. The chemical formula of SNS-032 is , with a molecular weight of approximately 380.53 g/mol. Its structure includes a thiazole and oxazole ring, contributing to its unique pharmacological properties .

SNS-032 functions by inhibiting the activity of CDKs, which play critical roles in cell cycle regulation and transcription. Specifically, it inhibits CDK2, CDK7, and CDK9, leading to the blockade of cell cycle progression and transcriptional regulation. The inhibition of CDK2 affects the G1 to S phase transition in the cell cycle, while inhibition of CDK7 and CDK9 impacts the phosphorylation of RNA polymerase II, which is essential for mRNA synthesis .

The biological activity of SNS-032 has been extensively studied in various cancer cell lines. It has shown significant efficacy in inducing apoptosis in chronic lymphocytic leukemia cells and multiple myeloma cells through mechanisms involving the inhibition of antiapoptotic proteins such as Mcl-1. In addition to inducing apoptosis, SNS-032 effectively blocks cell proliferation by inhibiting transcriptional processes critical for tumor growth . Its potency is notably higher than that of other CDK inhibitors like flavopiridol and roscovitine .

SNS-032 is primarily being explored for its applications in oncology. Clinical trials have investigated its use in treating chronic lymphocytic leukemia and multiple myeloma. Its ability to selectively inhibit CDKs makes it a candidate for combination therapies with other agents to enhance antitumor efficacy. Moreover, its role in transcriptional inhibition positions it as a potential therapeutic agent in other malignancies where dysregulated transcription contributes to cancer progression .

Studies have shown that SNS-032 interacts synergistically with other chemotherapy agents, enhancing their efficacy against cancer cells. For instance, when combined with cisplatin in esophageal squamous cell carcinoma models, SNS-032 significantly increased apoptosis compared to either agent alone. This suggests that SNS-032 may enhance the effectiveness of existing chemotherapeutic regimens by targeting multiple pathways involved in cancer cell survival .

Several compounds share structural or functional similarities with SNS-032. These include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Flavopiridol | Inhibits multiple CDKs | Broad-spectrum activity against various kinases |

| Roscovitine | Selective inhibitor of CDK2 | Primarily affects cell cycle regulation |

| Palbociclib | Selective inhibitor of CDK4/6 | Approved for specific breast cancer types |

| Dinaciclib | Inhibits multiple CDKs including CDK1/2/5/9 | Broad-spectrum activity; used in various cancers |

SNS-032 is unique due to its selective inhibition profile against CDK7 and CDK9 alongside CDK2, making it particularly effective at modulating transcriptional processes critical for cancer cell survival .

SNS-032 (IUPAC name: N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide) is a small-molecule inhibitor with the molecular formula C₁₇H₂₄N₄O₂S₂ and a molecular weight of 380.5 g/mol. Its structure comprises three key domains:

- A piperidine-4-carboxamide core.

- A 1,3-thiazole ring linked via a sulfide bond.

- A 5-tert-butyl-1,3-oxazole substituent.

The compound’s three-dimensional conformation enables selective interactions with cyclin-dependent kinases (CDKs), mediated by hydrogen bonding and hydrophobic interactions with the ATP-binding pocket.

Table 1: Key Physicochemical Properties of SNS-032

| Property | Value | Source |

|---|---|---|

| Melting Point | 165–167°C | |

| Solubility in DMSO | 76 mg/mL (199.72 mM) | |

| Solubility in Water | Insoluble | |

| LogP (Partition Coefficient) | 2.49 (predicted) | |

| pKa (Strongest Acidic) | 10.85 |

Synthesis and Derivatives

SNS-032 is synthesized via a two-step process:

- Reduction-Alkylation: Sodium borohydride reduces a thiazole precursor, followed by alkylation with a tert-butyl oxazole intermediate.

- Amide Coupling: The resulting amine is coupled with piperidine-4-carboxylic acid using HATU (hexafluorophosphate-based reagent).

Recent derivatives, such as THAL-SNS-032 (a proteolysis-targeting chimera, or PROTAC), incorporate a cereblon-binding ligand to selectively degrade CDK9. This derivative has a molecular weight of 869.02 g/mol and enhanced target specificity.

Thiazole Ring System

SNS-032 contains a 1,3-thiazole ring as its central heterocyclic core, which serves as the primary scaffold for the molecule [1] [2]. The thiazole moiety is a five-membered aromatic ring containing sulfur at position 1 and nitrogen at position 3, following standard heterocyclic nomenclature [3]. This thiazole ring functions as the central binding motif that interacts with the adenosine triphosphate binding pocket of cyclin-dependent kinases [1] [2].

The thiazole framework in SNS-032 adopts a planar configuration that enables optimal π-π stacking interactions with aromatic residues in the kinase active site [4] [5]. The electron-deficient nature of the thiazole ring, caused by the presence of both nitrogen and sulfur heteroatoms, contributes to the compound's ability to form hydrogen bonding interactions with key amino acid residues in the hinge region of cyclin-dependent kinases [6] [7].

Oxazole Ring Integration

The 1,3-oxazole ring in SNS-032 is positioned as a pendant group connected to the thiazole core through a methylene-sulfur bridge [1] [2]. This oxazole moiety contains oxygen at position 1 and nitrogen at position 3, providing additional hydrogen bonding capabilities that enhance the compound's binding affinity [8] [9]. The oxazole ring contributes to the overall rigidity of the molecular framework while maintaining sufficient conformational flexibility to accommodate binding pocket variations across different cyclin-dependent kinase isoforms [10] [11].

The integration of the oxazole ring represents a crucial design element that distinguishes SNS-032 from other cyclin-dependent kinase inhibitors. The oxazole component serves as a bioisosteric replacement for traditional amide linkages, providing enhanced metabolic stability while preserving essential binding interactions [12] [13].

Key Functional Groups

Piperidine Carboxamide Moiety

The piperidine-4-carboxamide group constitutes a major functional component of SNS-032, contributing significantly to both potency and selectivity [1] [4] [14]. This saturated six-membered nitrogen-containing ring provides a flexible spacer that positions the carboxamide functionality for optimal interaction with specific amino acid residues in the cyclin-dependent kinase binding pocket [15] [5].

The carboxamide group forms critical hydrogen bonding interactions with backbone atoms in the hinge region of cyclin-dependent kinases, particularly with the carbonyl oxygen of Glu81 and the amide nitrogen and carbonyl groups of Leu83 [16] [17]. These interactions are fundamental to the binding mechanism and contribute to the compound's selectivity profile across different kinase isoforms [6] [18].

Tert-butyl Substituent

The tert-butyl group attached to the C-5 position of the oxazole ring represents a key steric element that influences both binding affinity and selectivity [1] [2] [19]. This bulky aliphatic substituent occupies a hydrophobic pocket within the adenosine triphosphate binding site, providing favorable van der Waals interactions that stabilize the protein-ligand complex [21].

The tert-butyl group also serves as a selectivity determinant, as different cyclin-dependent kinase isoforms exhibit varying abilities to accommodate this bulky substituent without introducing steric strain [17] [18]. The positioning and orientation of the tert-butyl group influence the overall binding conformation and contribute to the observed selectivity pattern favoring cyclin-dependent kinases 2, 7, and 9 over other family members [22] [15].

| Structural Component | Chemical Environment | Functional Role |

|---|---|---|

| Thiazole Ring | 1,3-Thiazole core | Primary binding scaffold |

| Oxazole Ring | 5-tert-butyl-1,3-oxazole | Selectivity determinant |

| Piperidine | 4-Carboxamide derivative | Hinge region binding |

| Tert-butyl Group | C-5 oxazole substituent | Hydrophobic interactions |

| Sulfur Bridge | Methylene-sulfur linkage | Framework connector |

Thioether Linkage

The methylene-sulfur bridge connecting the thiazole and oxazole rings provides structural flexibility while maintaining the overall framework integrity [1] [23] [24]. This thioether linkage allows for conformational adjustments that accommodate binding pocket variations across different cyclin-dependent kinase isoforms, contributing to the compound's broad but selective activity profile [5] [21].

The sulfur atom in the thioether linkage participates in weak interactions with hydrophobic residues in the binding pocket, providing additional stabilization to the protein-ligand complex [11]. The length and flexibility of the methylene-sulfur bridge have been optimized to position the oxazole ring in an ideal orientation for maximum binding affinity [14] [25].

Structure-Based Design Elements

Adenosine Triphosphate Competitive Binding

SNS-032 functions as an adenosine triphosphate-competitive inhibitor, occupying the same binding site normally utilized by the natural substrate [1] [2] [23]. The compound's design incorporates specific structural features that mimic key interactions made by adenosine triphosphate while providing enhanced binding affinity and selectivity [6] [7].

The thiazole-oxazole framework positions key hydrogen bond donors and acceptors to interact with conserved residues in the hinge region, particularly forming the characteristic triplet of hydrogen bonds observed in many kinase inhibitors [17] [18]. This binding mode is conserved across the primary target cyclin-dependent kinases 2, 7, and 9, explaining the compound's activity against this specific subset of the cyclin-dependent kinase family [15] [5].

Conformational Flexibility and Rigidity Balance

The molecular design of SNS-032 achieves an optimal balance between conformational rigidity and flexibility [11]. The thiazole-oxazole core provides a rigid framework that maintains the spatial relationships between key binding elements, while the methylene-sulfur bridge and piperidine ring introduce controlled flexibility that allows adaptation to different binding pocket conformations [21] [26].

This design principle enables SNS-032 to accommodate the subtle structural differences between cyclin-dependent kinase isoforms while maintaining high binding affinity for its primary targets [16] [17]. The compound can adopt slightly different conformations when binding to cyclin-dependent kinases 2, 7, and 9, optimizing interactions with the unique features of each binding pocket [6] [18].

Selectivity Determinants

The selectivity profile of SNS-032 results from multiple structural features working in concert to favor binding to specific cyclin-dependent kinase isoforms [22] [15]. The size and positioning of the tert-butyl group plays a crucial role, as different kinase isoforms exhibit varying tolerances for this bulky substituent [17] [18].

The electronic properties of the thiazole-oxazole framework also contribute to selectivity by providing specific hydrogen bonding patterns that are optimally matched to the target kinases [11] [12]. The compound demonstrates remarkable selectivity against a panel of 190 additional kinases, with inhibitory concentrations greater than 1 μM for non-target enzymes [27] [4].

| Design Element | Structural Basis | Functional Impact |

|---|---|---|

| Hydrogen Bonding Pattern | Thiazole nitrogen atoms | Hinge region interactions |

| Hydrophobic Contacts | Tert-butyl substituent | Binding pocket occupancy |

| Conformational Adaptation | Flexible linkages | Multi-target accommodation |

| Electronic Distribution | Heteroaromatic system | Selectivity enhancement |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Löschmann N, Michaelis M, Rothweiler F, Zehner R, Cinatl J, Voges Y, Sharifi M, Riecken K, Meyer J, von Deimling A, Fichtner I, Ghafourian T, Westermann F, Cinatl J Jr. Testing of SNS-032 in a Panel of Human Neuroblastoma Cell Lines with Acquired Resistance to a Broad Range of Drugs. Transl Oncol. 2013 Dec 1;6(6):685-96. eCollection 2013 Dec 1. PubMed PMID: 24466371; PubMed Central PMCID: PMC3890703.

3: Cihalova D, Hofman J, Ceckova M, Staud F. Purvalanol A, olomoucine II and roscovitine inhibit ABCB1 transporter and synergistically potentiate cytotoxic effects of daunorubicin in vitro. PLoS One. 2013 Dec 23;8(12):e83467. doi: 10.1371/journal.pone.0083467. eCollection 2013. PubMed PMID: 24376706; PubMed Central PMCID: PMC3871618.

4: Lemke J, von Karstedt S, Abd El Hay M, Conti A, Arce F, Montinaro A, Papenfuss K, El-Bahrawy MA, Walczak H. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1. Cell Death Differ. 2014 Mar;21(3):491-502. doi: 10.1038/cdd.2013.179. Epub 2013 Dec 20. PubMed PMID: 24362439; PubMed Central PMCID: PMC3921597.

5: Qi RZ, Ji Q, Zhang LY, Zhang Y, Yuan WP, Cheng T, Gao YD, Xu J. [Effect of SNS-032 on biological activity of hematopoietic stem cells in mice]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2013 Jun;21(3):741-5. doi: 10.7534/j.issn.1009-2137.2013.03.040. Chinese. PubMed PMID: 23815933.

6: Meng H, Jin Y, Liu H, You L, Yang C, Yang X, Qian W. SNS-032 inhibits mTORC1/mTORC2 activity in acute myeloid leukemia cells and has synergistic activity with perifosine against Akt. J Hematol Oncol. 2013 Feb 18;6:18. doi: 10.1186/1756-8722-6-18. PubMed PMID: 23415012; PubMed Central PMCID: PMC3599109.

7: Gallorini M, Cataldi A, di Giacomo V. Cyclin-dependent kinase modulators and cancer therapy. BioDrugs. 2012 Dec 1;26(6):377-91. doi: 10.2165/11634060-000000000-00000. Review. PubMed PMID: 22928661.

8: Robak P, Robak T. A targeted therapy for protein and lipid kinases in chronic lymphocytic leukemia. Curr Med Chem. 2012;19(31):5294-318. Review. PubMed PMID: 22830347.

9: Held JM, Britton DJ, Scott GK, Lee EL, Schilling B, Baldwin MA, Gibson BW, Benz CC. Ligand binding promotes CDK-dependent phosphorylation of ER-alpha on hinge serine 294 but inhibits ligand-independent phosphorylation of serine 305. Mol Cancer Res. 2012 Aug;10(8):1120-32. doi: 10.1158/1541-7786.MCR-12-0099. Epub 2012 Jun 5. PubMed PMID: 22669764; PubMed Central PMCID: PMC3950940.

10: Wu Y, Chen C, Sun X, Shi X, Jin B, Ding K, Yeung SC, Pan J. Cyclin-dependent kinase 7/9 inhibitor SNS-032 abrogates FIP1-like-1 platelet-derived growth factor receptor α and bcr-abl oncogene addiction in malignant hematologic cells. Clin Cancer Res. 2012 Apr 1;18(7):1966-78. doi: 10.1158/1078-0432.CCR-11-1971. Epub 2012 Mar 23. PubMed PMID: 22447844.

11: Walsby E, Lazenby M, Pepper C, Burnett AK. The cyclin-dependent kinase inhibitor SNS-032 has single agent activity in AML cells and is highly synergistic with cytarabine. Leukemia. 2011 Mar;25(3):411-9. doi: 10.1038/leu.2010.290. Epub 2011 Jan 7. PubMed PMID: 21212792.

12: Chen R, Guo L, Chen Y, Jiang Y, Wierda WG, Plunkett W. Homoharringtonine reduced Mcl-1 expression and induced apoptosis in chronic lymphocytic leukemia. Blood. 2011 Jan 6;117(1):156-64. doi: 10.1182/blood-2010-01-262808. Epub 2010 Oct 22. PubMed PMID: 20971952; PubMed Central PMCID: PMC3037741.

13: Kruse U, Pallasch CP, Bantscheff M, Eberhard D, Frenzel L, Ghidelli S, Maier SK, Werner T, Wendtner CM, Drewes G. Chemoproteomics-based kinome profiling and target deconvolution of clinical multi-kinase inhibitors in primary chronic lymphocytic leukemia cells. Leukemia. 2011 Jan;25(1):89-100. doi: 10.1038/leu.2010.233. Epub 2010 Oct 14. PubMed PMID: 20944678.

14: Chen R, Chubb S, Cheng T, Hawtin RE, Gandhi V, Plunkett W. Responses in mantle cell lymphoma cells to SNS-032 depend on the biological context of each cell line. Cancer Res. 2010 Aug 15;70(16):6587-97. doi: 10.1158/0008-5472.CAN-09-3578. Epub 2010 Jul 27. PubMed PMID: 20663900; PubMed Central PMCID: PMC2929954.

15: Tong WG, Chen R, Plunkett W, Siegel D, Sinha R, Harvey RD, Badros AZ, Popplewell L, Coutre S, Fox JA, Mahadocon K, Chen T, Kegley P, Hoch U, Wierda WG. Phase I and pharmacologic study of SNS-032, a potent and selective Cdk2, 7, and 9 inhibitor, in patients with advanced chronic lymphocytic leukemia and multiple myeloma. J Clin Oncol. 2010 Jun 20;28(18):3015-22. doi: 10.1200/JCO.2009.26.1347. Epub 2010 May 17. PubMed PMID: 20479412.

16: Boquoi A, Chen T, Enders GH. Chemoprevention of mouse intestinal tumorigenesis by the cyclin-dependent kinase inhibitor SNS-032. Cancer Prev Res (Phila). 2009 Sep;2(9):800-6. doi: 10.1158/1940-6207.CAPR-09-0053. Epub 2009 Sep 1. PubMed PMID: 19723896; PubMed Central PMCID: PMC2819381.

17: Dickson MA, Schwartz GK. Development of cell-cycle inhibitors for cancer therapy. Curr Oncol. 2009 Mar;16(2):36-43. PubMed PMID: 19370178; PubMed Central PMCID: PMC2669234.

18: Ali MA, Reis A, Ding LH, Story MD, Habib AA, Chattopadhyay A, Saha D. SNS-032 prevents hypoxia-mediated glioblastoma cell invasion by inhibiting hypoxia inducible factor-1alpha expression. Int J Oncol. 2009 Apr;34(4):1051-60. PubMed PMID: 19287962.

19: Chen R, Wierda WG, Chubb S, Hawtin RE, Fox JA, Keating MJ, Gandhi V, Plunkett W. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood. 2009 May 7;113(19):4637-45. doi: 10.1182/blood-2008-12-190256. Epub 2009 Feb 20. PubMed PMID: 19234140; PubMed Central PMCID: PMC2680368.

20: Kodym E, Kodym R, Reis AE, Habib AA, Story MD, Saha D. The small-molecule CDK inhibitor, SNS-032, enhances cellular radiosensitivity in quiescent and hypoxic non-small cell lung cancer cells. Lung Cancer. 2009 Oct;66(1):37-47. doi: 10.1016/j.lungcan.2008.12.026. Epub 2009 Feb 3. PubMed PMID: 19193471.